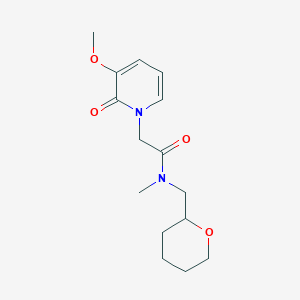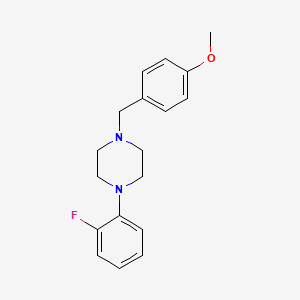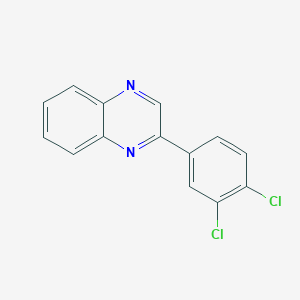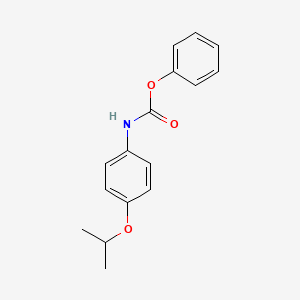
phenyl (4-isopropoxyphenyl)carbamate
Übersicht
Beschreibung
Phenyl (4-isopropoxyphenyl)carbamate is a chemical compound with potential applications in various fields due to its unique chemical and physical properties. While the specific compound "phenyl (4-isopropoxyphenyl)carbamate" was not directly found in the research literature, insights into similar carbamate compounds and their characteristics provide valuable information.
Synthesis Analysis
The synthesis of carbamate compounds often involves reactions such as acylation and nucleophilic substitution. For instance, phenyl carbamates can be synthesized from chloropyrimidine-amine through a sequence of reactions confirmed by MS and 1H NMR, indicating a general pathway that could be adapted for synthesizing phenyl (4-isopropoxyphenyl)carbamate (Gan et al., 2021).
Molecular Structure Analysis
The crystal and molecular structures of phenyl carbamates reveal that these compounds can form specific hydrogen bond interactions. A study on methoxyphenyl-N-pyridinylcarbamates showed that all isomers form N-H···N hydrogen bonds, which are essential for the compound's stability and interactions (Mocilac & Gallagher, 2012).
Chemical Reactions and Properties
Carbamate compounds participate in various chemical reactions, including those that lead to the formation of antimicrobial agents. For example, the synthesis of 5-(2-hydroxyphenyl)-3-(4-(phenylthio)phenyl)-1H-pyrazole-2(5H)-carbothioamide derivatives from carbamates demonstrates the chemical versatility of these compounds (Chate et al., 2012).
Physical Properties Analysis
The physical properties, such as luminescence, of carbamate compounds have been studied, indicating their potential in developing spectral techniques for detection. The fluorescence and phosphorescence properties of isopropoxy phenyl-N-methyl carbamate, for example, have been analyzed in different solvents, showing its potential for applications requiring luminescent materials (Semeluk et al., 1979).
Chemical Properties Analysis
The chemical properties of carbamate compounds are influenced by their molecular structure and the presence of functional groups. Studies on the synthesis and dielectric properties of photoreactive polystyrene containing carbamate in the side chain highlight the impact of molecular design on the compound's functionality (Kim et al., 2008).
Wissenschaftliche Forschungsanwendungen
Luminescence Properties
Phenyl (4-isopropoxyphenyl)carbamate has been studied for its fluorescence and phosphorescence properties in various solvents. These studies are essential for developing spectral techniques for detecting this molecule. The research provides insights into the excitation and emission processes, which are crucial for applications in luminescence-based technologies (Semeluk, Singh & Unger, 1979).
Synthesis and Application in Antitumor Drugs
This compound serves as an important intermediate in the synthesis of many antitumor drugs, particularly small molecular inhibitors of anti-tumor. Understanding the synthesis process of such intermediates is vital for the development and optimization of new antitumor medications (Gan, Wu, Zhou, Liao, Zhu & Zheng, 2021).
Role in Synthesis of 1,4-Dihydropyridines
1,4-Dihydropyridines bearing a carbamate moiety, synthesized from reactions involving phenyl isocyanates, have potential applications in pharmaceutical and chemical industries. The synthesis process provides a pathway for creating new compounds with potential therapeutic uses (Habibi, Zolfigol & Safaee, 2013).
Electrochemical Detection in Agriculture
Phenyl carbamates, including phenyl (4-isopropoxyphenyl)carbamate, can be detected using nano carbon black-based sensors. This is particularly useful in agricultural applications for monitoring the presence of phenyl carbamates in grain samples, ensuring food safety and quality control (Della Pelle, Angelini, Sergi, Del Carlo, Pepe & Compagnone, 2018).
Inhibition of Bile-Salt-Dependent Lipases
This compound has been found to inhibit bile-salt-dependent lipases, particularly in human milk or pancreatic lipases. This inhibition mechanism could be relevant in understanding and potentially treating certain digestive disorders (Fourneron, Abouakil, Chaillan & Lombardo, 1991).
Eigenschaften
IUPAC Name |
phenyl N-(4-propan-2-yloxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(2)19-15-10-8-13(9-11-15)17-16(18)20-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMKDLNDIKTDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-isopropoxyphenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)
![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)
![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)
![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)
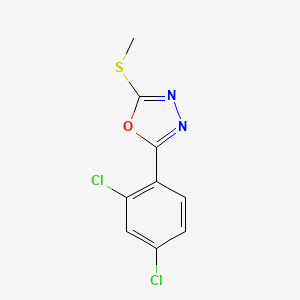
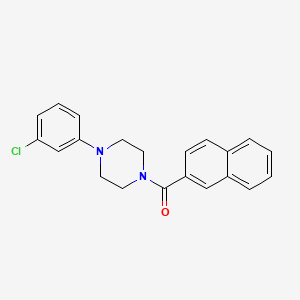

![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)
![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)
![3-methyl-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B5652244.png)

